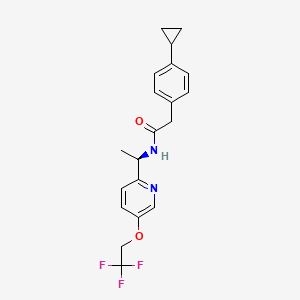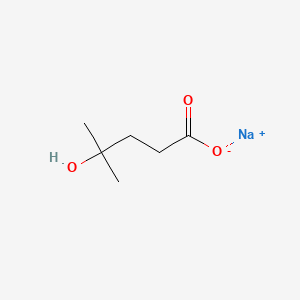
UMB-68 sodium
説明
Molecular Structure Analysis
The molecular weight of UMB-68 Sodium is 154.14 . Its chemical formula is C6H11NaO3 . The elemental analysis shows that it contains Carbon (46.75%), Hydrogen (7.19%), Sodium (14.91%), and Oxygen (31.14%) .Chemical Reactions Analysis
UMB-68 Sodium displaces [3H]NCS-382 with an IC50 of 38 nM in rat cerebrocortical membranes . It shows no affinity (IC50 >100 μM) at GABA (A) or GABA (B) receptors .Physical And Chemical Properties Analysis
The molecular weight of UMB-68 Sodium is 154.14 . Its chemical formula is C6H11NaO3 . The elemental analysis shows that it contains Carbon (46.75%), Hydrogen (7.19%), Sodium (14.91%), and Oxygen (31.14%) .科学的研究の応用
Radiopharmaceutical Synthesis : Mueller et al. (2016) discuss the use of sodium chloride (NaCl)-based methods for radiolabeling of peptides for molecular imaging, particularly in positron emission tomography (PET) imaging (Mueller et al., 2016).
Photocatalytic Applications : Fu et al. (2020) describe the use of sodium-based compounds in photocatalytic activities for environmental remediation, highlighting the role of sodium in the synthesis of MIL-68 and its derivatives for effective pollutant degradation under visible light (Fu et al., 2020).
Energy Storage Technologies : Delmas (2018) and Hwang et al. (2017) provide comprehensive reviews on the development and applications of sodium-ion batteries, indicating the significance of sodium in energy storage solutions (Delmas, 2018); (Hwang et al., 2017).
Sodium in Food Science : Maluly et al. (2017) discuss the use of sodium-based compounds in the food industry, particularly focusing on the role of monosodium glutamate as a sodium reduction strategy (Maluly et al., 2017).
Biomedical Research : Mahmoud et al. (2017) investigate the protective effects of umbelliferone, a sodium-based compound, against liver toxicity, highlighting the biomedical applications of sodium compounds (Mahmoud et al., 2017).
In Vivo Sodium MRI Applications : Madelin and Regatte (2013) provide an overview of biomedical applications of sodium magnetic resonance imaging (MRI) in vivo, demonstrating the diagnostic and prognostic value of sodium imaging in various tissues (Madelin & Regatte, 2013).
作用機序
Target of Action
UMB-68 sodium, also known as UMB 68, is a selective ligand for the gamma-hydroxybutyric acid (GHB) receptor . The GHB receptor is a protein that interacts with GHB, a naturally occurring neurotransmitter with sedative and anesthetic properties. The GHB receptor plays a crucial role in the central nervous system, influencing sleep, memory, and muscle relaxation .
Mode of Action
UMB-68 sodium interacts with the GHB receptor in a similar way to GHB itself . It exhibits a similar receptor affinity as GHB, with an IC50 for displacement of 3H-NCS-382 from GHB receptors being 38 μM compared with 25 μM for GHB . This means that UMB-68 sodium can bind to the GHB receptor and displace 3H-NCS-382, a radiolabeled compound used in research to study GHB receptor activity .
Biochemical Pathways
These pathways involve the modulation of neurotransmitter activity in the central nervous system, potentially affecting sleep, memory, and muscle relaxation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of UMB-68 sodium’s action are primarily related to its interaction with the GHB receptor. By acting as a ligand for this receptor, UMB-68 sodium can influence the activity of GHB in the central nervous system . .
Action Environment
The action environment refers to how environmental factors influence the action, efficacy, and stability of a compound. For UMB-68 sodium, these factors could include the physiological conditions under which the compound is administered, such as the pH of the body fluids, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells . .
特性
IUPAC Name |
sodium;4-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDHFJDHVHVLY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




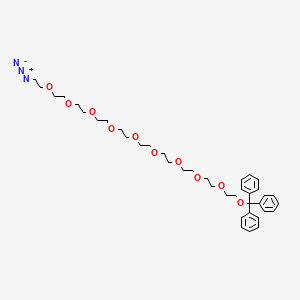
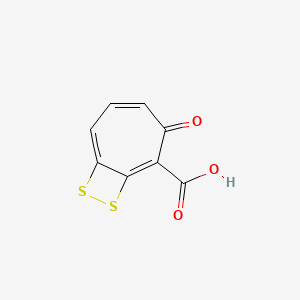

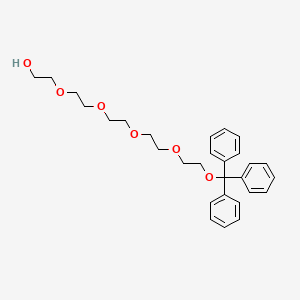
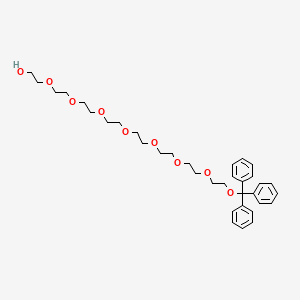

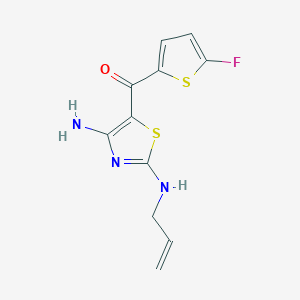
![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

